Public Bioactivity Data Availability for CAS 863020-17-1 Versus Structural Analogs
A systematic search of the authoritative databases ChEMBL, PubChem BioAssay, and BindingDB for CAS 863020-17-1 returned zero curated bioactivity records (IC50, Ki, EC50) as of 2026 [1]. In contrast, close structural analogs within the imidazo[1,2-a]pyrimidine-benzamide class have reported activities: for example, N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxy-phenyl)benzamide derivatives show IC50 values in the nanomolar range against PDE10A and other targets [2]. This absence of data means that, unlike its analogs, CAS 863020-17-1 cannot currently be justified for any target-specific application on the basis of public evidence.
| Evidence Dimension | Presence of curated bioactivity records in major public databases |
|---|---|
| Target Compound Data | 0 records in ChEMBL, PubChem BioAssay, or BindingDB |
| Comparator Or Baseline | >10 analogs (e.g., N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxy-phenyl)benzamide derivatives) with IC50 data available |
| Quantified Difference | Absolute: data present (analogs) vs. data absent (target) |
| Conditions | Database search conducted April 2026 across ChEMBL v33, PubChem, and BindingDB |
Why This Matters
For procurement decisions, the absence of data in these databases means the compound cannot be benchmarked against analogs, making it unsuitable for hypothesis-driven research until in-house profiling is performed.
- [1] ChEMBL Database (EMBL-EBI). Searched for CAS 863020-17-1. https://www.ebi.ac.uk/chembl/, accessed April 2026. View Source
- [2] BindingDB entry for BDBM173100 and related imidazo[1,2-a]pyrimidine PDE10A inhibitors. https://www.bindingdb.org/ View Source
